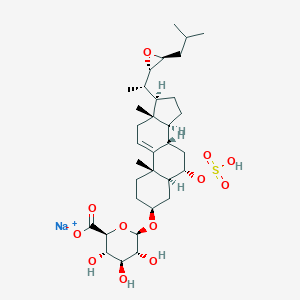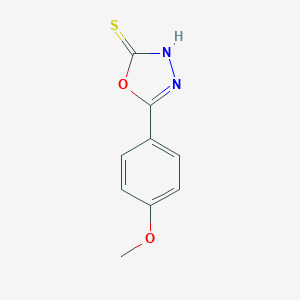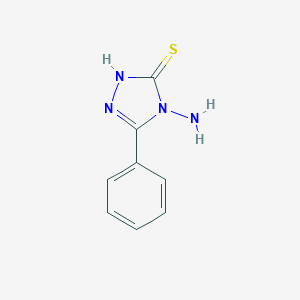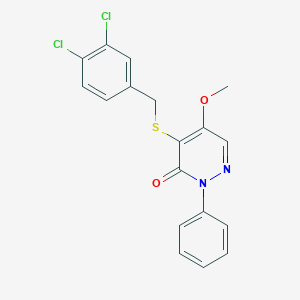
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as DTT-205, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a pyridazinone derivative that has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
作用機序
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, as well as the activation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
生化学的および生理学的効果
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor cell migration and invasion. This compound has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new treatments for various diseases.
実験室実験の利点と制限
One of the major advantages of using 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, including the development of new formulations and delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases beyond cancer.
合成法
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 2-phenyl-5-methoxy-3(2H)-pyridazinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments.
特性
CAS番号 |
5509-75-1 |
|---|---|
製品名 |
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone |
分子式 |
C18H14Cl2N2O2S |
分子量 |
393.3 g/mol |
IUPAC名 |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(13-5-3-2-4-6-13)18(23)17(16)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
InChIキー |
VDCOTGMNPNVIKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
その他のCAS番号 |
5509-75-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



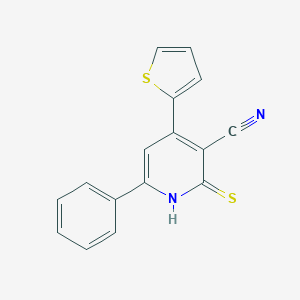
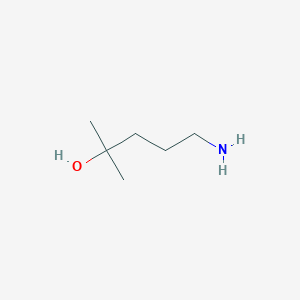
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
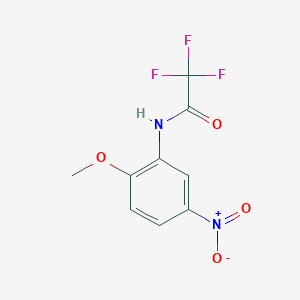
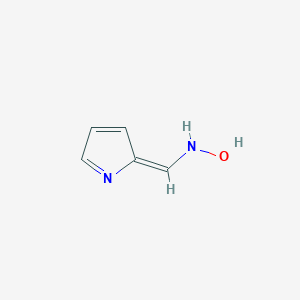
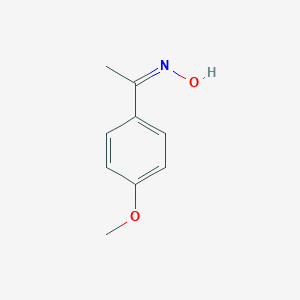
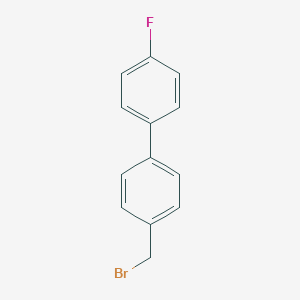

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
